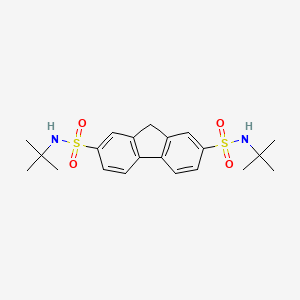

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide

Description

BenchChem offers high-quality N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,7-N-ditert-butyl-9H-fluorene-2,7-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-20(2,3)22-28(24,25)16-7-9-18-14(12-16)11-15-13-17(8-10-19(15)18)29(26,27)23-21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBOUWXVMEEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to construct a detailed predictive profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science who may consider this molecule or its derivatives for future applications. We will explore the constituent components of the molecule—the 9H-fluorene core, the 2,7-disulfonamide substitution pattern, and the N-tert-butyl groups—to forecast its structure, reactivity, spectral characteristics, and potential synthetic routes.

Introduction: Deconstructing the Molecule

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is a polyfunctional organic compound built upon a tricyclic aromatic hydrocarbon scaffold. To understand its properties, we must first examine its key structural features:

-

The 9H-Fluorene Core: A rigid, planar, and aromatic system known for its unique electronic and photophysical properties. The methylene bridge at the 9-position is a key site of reactivity.[1][2]

-

2,7-Disulfonamide Functionality: The substitution at the 2 and 7 positions of the fluorene core with sulfonamide groups (-SO₂NH₂) introduces sites for hydrogen bonding and potential biological activity. Aryl sulfonamides are a well-established class of compounds in medicinal chemistry.[3][4]

-

N-tert-Butyl Groups: These bulky alkyl groups attached to the sulfonamide nitrogen atoms are expected to impart significant steric hindrance, which will profoundly influence the molecule's conformation, reactivity, and solubility.[5][6]

The combination of these features suggests a molecule with a unique three-dimensional structure and a rich chemical landscape.

Predicted Physicochemical Properties

The physical properties of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide are predicted based on the properties of its constituent parts.

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₂₁H₂₈N₂O₄S₂ | Based on structural components. |

| Molecular Weight | 436.59 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Fluorene and many of its derivatives are white crystalline solids.[1] |

| Melting Point | High, likely >200 °C | The rigid fluorene core and the potential for intermolecular hydrogen bonding (albeit sterically hindered) suggest a high melting point. For comparison, 9H-fluorene melts at 116-117 °C.[1] |

| Solubility | Low in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Sulfonamides generally have low water solubility.[7] The large hydrocarbon content will favor solubility in organic solvents. |

| pKa | Weakly acidic | The sulfonamide N-H protons are acidic, though the steric bulk of the tert-butyl groups may influence their acidity compared to less hindered sulfonamides.[8] The C9-H protons of the fluorene core are also weakly acidic (pKa ≈ 22.6 in DMSO).[1] |

Proposed Synthesis Methodology

A plausible synthetic route to N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide would likely involve a multi-step process starting from 9H-fluorene. The following workflow outlines a logical and experimentally sound approach.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol:

-

Step 1: Sulfonation of 9H-Fluorene.

-

9H-fluorene is treated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the electron-rich 2 and 7 positions. This is a standard electrophilic aromatic substitution reaction.

-

-

Step 2: Conversion to Disulfonyl Chloride.

-

The resulting fluorene-2,7-disulfonic acid is then converted to the more reactive fluorene-2,7-disulfonyl chloride. This is typically achieved by reacting with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

-

Step 3: Amination with tert-Butylamine.

-

The fluorene-2,7-disulfonyl chloride is then reacted with tert-butylamine in the presence of a base (like pyridine or triethylamine) to form the final N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide. The base is necessary to neutralize the HCl byproduct. The use of a bulky amine like tert-butylamine may require elevated temperatures to overcome steric hindrance.[9]

-

Predicted Reactivity and Mechanistic Considerations

The reactivity of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide is dictated by its functional groups.

Caption: Predicted sites of chemical reactivity.

-

Reactivity at the 9-Position: The protons on the C9 carbon are weakly acidic (pKa in DMSO ≈ 22.6 for the parent fluorene) and can be removed by a strong base to form a stable fluorenyl anion.[1][2] This nucleophilic anion can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at this position.

-

Reactivity of the Sulfonamide N-H: The sulfonamide protons are acidic and can be deprotonated. However, the extreme steric bulk of the adjacent tert-butyl groups would likely hinder reactions that require nucleophilic attack at the nitrogen or sulfur atoms. N-alkylation or N-arylation, while possible, would be sterically challenging.

-

Aromatic Ring Reactivity: The fluorene rings are deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the sulfonamide groups.

The Role of Steric Hindrance: The tert-butyl groups are predicted to have a dominant effect on the molecule's conformation and reactivity. They will likely shield the sulfonamide groups from intermolecular interactions, potentially reducing hydrogen bonding and affecting crystal packing. The steric hindrance will also significantly slow down or prevent reactions at the sulfonamide nitrogen.[5][6]

Predicted Spectroscopic Properties

A combination of NMR and IR spectroscopy would be essential for the structural elucidation of this molecule.[10]

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - A singlet for the C9 methylene protons (~4.0 ppm).- A singlet for the 18 protons of the two tert-butyl groups (~1.3 ppm).- A complex multiplet pattern for the aromatic protons.- A singlet for the two N-H protons of the sulfonamides (chemical shift will depend on solvent and concentration). |

| ¹³C NMR | - A signal for the C9 methylene carbon.- Signals for the quaternary and methyl carbons of the tert-butyl groups.- Multiple signals in the aromatic region for the fluorene carbons. |

| IR Spectroscopy | - N-H stretching vibrations for the sulfonamide group (around 3200-3300 cm⁻¹).[11]- Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1370-1335 and 1170-1155 cm⁻¹).[12] |

Potential Areas of Application

While specific applications require experimental validation, the structural features of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide suggest potential utility in several fields:

-

Materials Science: The rigid and fluorescent fluorene core is a common building block for organic light-emitting diodes (OLEDs) and other organic electronic materials.[13] The sulfonamide groups could be used to tune the electronic properties of such materials.

-

Medicinal Chemistry: Sulfonamides are a well-known class of pharmacophores with a wide range of biological activities, including antibacterial and anticancer properties.[3][4] The fluorene scaffold is also present in several approved drugs.[14] The bulky tert-butyl groups could be used to enhance metabolic stability or receptor selectivity.[5]

-

Supramolecular Chemistry: The sulfonamide groups could act as hydrogen bond donors for the construction of larger molecular assemblies, with the tert-butyl groups directing the overall architecture through steric interactions.

Conclusion

N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide represents a molecule with significant potential, stemming from the unique interplay of its fluorene core, disulfonamide functionality, and sterically demanding tert-butyl groups. This guide provides a robust, theory-grounded framework for its physicochemical properties, reactivity, and synthesis. The predictions herein are intended to serve as a foundation for future experimental work, enabling researchers to harness the potential of this and related molecules in the advancement of materials science and drug discovery.

References

-

Wikipedia. (n.d.). Fluorene. Retrieved February 15, 2026, from [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved February 15, 2026, from [Link]

-

Schwartz, L. (n.d.). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Ovid. Retrieved February 15, 2026, from [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved February 15, 2026, from [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved February 15, 2026, from [Link]

-

Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

(n.d.). SULPHONAMIDES.pdf. Retrieved February 15, 2026, from [Link]

-

CAS. (n.d.). Fluorene. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved February 15, 2026, from [Link]

-

MDPI. (2025). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Retrieved February 15, 2026, from [Link]

-

Ataman Kimya. (n.d.). FLUORENE. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 9H-Fluorene-9-methanol. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Wiki. (2023). Fluorene. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). 9H-Fluorene, 9-butyl - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[15]arene Scaffold. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved February 15, 2026, from [Link]

-

IQCC - UdG. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (n.d.). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Retrieved February 15, 2026, from [Link]

-

EPA. (n.d.). 9H-Fluorene-9-carboxylic acid Properties. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Fluorene. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Steric effects. Retrieved February 15, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. Retrieved February 15, 2026, from [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved February 15, 2026, from [Link]

-

(n.d.). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Retrieved February 15, 2026, from [Link]

-

Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. WordPress.com. Retrieved February 15, 2026, from [Link]

-

RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved February 15, 2026, from [Link]

-

Ministry of Health and Prevention - United Arab Emirates. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of 9H‐fluorene and phenylmethanethiol. Retrieved February 15, 2026, from [Link]

-

Chemsrc. (2025). 9H FLUORENE. Retrieved February 15, 2026, from [Link]

-

MDPI. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved February 15, 2026, from [Link]

-

NIH. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Fluorenone. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved February 15, 2026, from [Link]

-

Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steric effects - Wikipedia [en.wikipedia.org]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

- 10. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 14. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

Thermodynamic stability of tert-butyl protected fluorene sulfonamides

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl Protected Fluorene Sulfonamides

Introduction: The Convergence of Structure, Stability, and Synthesis

In the landscape of modern drug development and complex organic synthesis, the sulfonamide moiety is a cornerstone functional group, integral to the efficacy of numerous therapeutic agents.[1] Its prevalence demands a sophisticated understanding of its chemical behavior, particularly when incorporated into intricate molecular architectures. The strategic use of protecting groups is fundamental to multi-step synthesis, ensuring that specific functional groups remain inert while other parts of the molecule undergo transformation.[2][3]

Among the arsenal of protective strategies, the tert-butyl group is prized for its unique stability profile: robust under a wide array of conditions, yet selectively labile to acid-mediated cleavage.[4][5] This guide focuses on a specific, yet highly relevant, chemical entity: the tert-butyl protected fluorene sulfonamide. This structure combines the well-established sulfonamide linkage, the acid-sensitive tert-butyl protecting group, and the sterically demanding and electronically unique fluorene scaffold.

As Senior Application Scientists, our goal extends beyond mere procedural description. This document provides a deep dive into the core principles governing the thermodynamic stability of these molecules. We will dissect the interplay of steric, electronic, and structural factors, explain the causality behind experimental observations, and provide actionable protocols for assessing stability in a research setting. Understanding these principles is paramount for predicting reactivity, optimizing reaction conditions, and ensuring the integrity of intermediates in the path toward novel therapeutics.

The Molecular Architecture: A Sum of Influential Parts

The thermodynamic stability of a tert-butyl protected fluorene sulfonamide is not dictated by a single feature but is an emergent property of its three core components. A clear understanding of each part is essential to appreciate the behavior of the whole.

-

The Sulfonamide Linkage (R-SO₂-NH-R'): The S-N bond in a sulfonamide is a strong covalent linkage. The sulfur atom, in its high oxidation state and bonded to two electronegative oxygen atoms, renders the sulfonyl group strongly electron-withdrawing.[6] This has two immediate consequences for the adjacent nitrogen atom: its basicity and nucleophilicity are significantly reduced, and the N-H proton (in a secondary sulfonamide) becomes acidic. Computational and spectroscopic studies confirm that the S-N bond has significant single-bond character with minimal π-bonding contribution from sulfur 3p orbitals.[7]

-

The tert-Butyl Protecting Group (-C(CH₃)₃): The defining characteristic of the tert-butyl group is its steric bulk and its ability to form a highly stabilized tertiary carbocation upon cleavage.[8] This property is the cornerstone of its use as an acid-labile protecting group. Its removal is not a simple hydrolysis but a specific, mechanism-driven process that is thermodynamically favored under acidic conditions due to the stability of the resulting cation.[4][8]

-

The Fluorene Scaffold: The fluorene system is a large, rigid, and planar tricyclic aromatic structure.[9] Its most notable chemical feature is the acidity of the protons at the C9 position (pKa ≈ 22.6 in DMSO), which can be deprotonated to form a stable, aromatic fluorenyl anion.[10] When attached to the sulfonamide nitrogen, the fluorene ring system exerts a significant steric influence and introduces unique electronic properties that can affect the stability of the entire molecule.

Caption: Key components influencing the molecule's stability.

Principles of Thermodynamic vs. Kinetic Stability

In any chemical system, it is crucial to distinguish between thermodynamic and kinetic stability.[11]

-

Kinetic Stability refers to the rate at which a compound reacts or decomposes. A kinetically stable compound has a high activation energy barrier for decomposition, making the process slow, even if the products are much lower in energy.[12][13]

-

Thermodynamic Stability relates to the overall energy of the compound relative to its potential decomposition products. A thermodynamically stable compound exists in a low energy well, and its decomposition is energetically unfavorable (an endergonic process).[11]

The tert-butyl protecting group strategy relies on this distinction. tert-Butyl protected sulfonamides are generally kinetically stable under neutral, basic, and mildly acidic conditions, as well as moderate heat. There is no low-energy pathway for decomposition. However, under strongly acidic conditions, the activation energy for cleavage is lowered dramatically, leading to a rapid, thermodynamically favorable decomposition into the deprotected sulfonamide and a stabilized tert-butyl cation.[8]

Factors Governing Thermodynamic Stability and Lability

The stability of tert-butyl protected fluorene sulfonamides is a delicate balance of competing factors. The conditions required for their cleavage provide the most direct measure of their stability.

Acid-Catalyzed Cleavage: The Primary Lability Pathway

The principal route for deprotection is acid catalysis, a process that hinges on the formation of the stable tert-butyl cation.[4][14]

Mechanism:

-

Protonation: An acid (commonly trifluoroacetic acid, TFA, or HCl) protonates one of the sulfonyl oxygen atoms. This increases the electrophilicity of the sulfur atom.

-

C-N Bond Cleavage (Rate-Limiting Step): The protonated intermediate facilitates the cleavage of the N-C bond of the tert-butyl group.

-

Cation Formation: A highly stable tertiary tert-butyl carbocation is formed.

-

Deprotonation/Elimination: The carbocation is neutralized. In non-nucleophilic solvents, it typically loses a proton to form isobutylene gas.[8] In the presence of nucleophiles (like water), tert-butanol may be formed. The catalyst is regenerated, completing the cycle.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Protecting Groups - Stability [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorene - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tert-Butyl Esters [organic-chemistry.org]

Technical Guide: Synthesis of Fluorenedisulfonamide Derivatives

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads. Focus: 2,7-Fluorenedisulfonamide scaffolds for Carbonic Anhydrase (CA) inhibition and materials science.

Executive Summary

Fluorenedisulfonamides are a privileged class of pharmacophores, exhibiting potent inhibitory activity against Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII). Beyond their medicinal utility as antiglaucoma and antitumor agents, they serve as robust electron-deficient building blocks in optoelectronics.

This technical guide delineates the high-fidelity synthesis of 2,7-fluorenedisulfonamide derivatives. Unlike generic organic preparations, this protocol emphasizes the causality of reagent choice , impurity control , and scalable isolation of the unstable sulfonyl chloride intermediate.

Part 1: The Chemical Scaffold & Mechanistic Logic

Regioselectivity: Why the 2,7-Position?

The fluorene nucleus undergoes Electrophilic Aromatic Substitution (EAS). The biphenyl linkage activates the positions para to the bridgehead bond.

-

Electronic Driver: The C2 and C7 positions are the most electron-rich due to resonance stabilization from the biphenyl system.

-

Steric Driver: The C9 methylene bridge creates steric bulk, discouraging ortho (C1/C8) substitution.

-

Outcome: Under standard chlorosulfonation conditions, the 2,7-disubstituted product is thermodynamically and kinetically favored, often achieving >90% regioselectivity.

The Synthetic Pathway Strategy

The synthesis is a two-stage workflow:

-

Electrophilic Chlorosulfonation: Direct installation of the sulfonyl chloride functional group using chlorosulfonic acid (

). -

Nucleophilic Amidation: Displacement of the chloride by a primary or secondary amine to generate the sulfonamide.

Pathway Visualization

The following diagram illustrates the core reaction logic and the critical "C9-First" branching strategy for substituted derivatives.

Figure 1: Logical flow of fluorenedisulfonamide synthesis. Note the critical decision point at Step 0 for C9 functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: Chlorosulfonation (The Critical Step)

Objective: Synthesize 2,7-fluorenedisulfonyl chloride. Challenge: The intermediate is moisture-sensitive and prone to hydrolysis back to the sulfonic acid.

Reagents & Setup

-

Substrate: Fluorene (1.0 eq)[1]

-

Reagent: Chlorosulfonic acid (

) (6.0–8.0 eq). Note: Excess is required to act as both solvent and reagent, pushing the equilibrium toward the chloride. -

Additives: Sodium Chloride (

) (0.5 eq). Mechanistic Insight: -

Solvent: Neat (preferred) or

if temperature control is difficult.

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel and a gas trap (neutralize

evolution). -

Charging: Add chlorosulfonic acid to the flask. Cool to

using an ice-salt bath. -

Addition: Dissolve fluorene in a minimal amount of

(or add solid slowly if doing neat). Add dropwise to the acid over 30 minutes.-

Critical Control Point: Internal temperature must remain

to prevent polymerization.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Take an aliquot, quench in

. TLC should show disappearance of fluorescent fluorene spot.

-

-

Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice (

volume). Vigorous stirring is essential to precipitate the sulfonyl chloride as a white/pale yellow solid. -

Isolation: Filter immediately. Wash with cold water (

). Do not dry in an oven. Dry under high vacuum at RT for 1 hour, then use immediately in Protocol B.

Protocol B: Aminolysis (The Diversification Step)

Objective: Convert the sulfonyl chloride to the bis-sulfonamide.

Reagents

-

Substrate: Fresh 2,7-fluorenedisulfonyl chloride.

-

Nucleophile: Primary or Secondary Amine (2.5 eq).

-

Base: Triethylamine (TEA) or Pyridine (3.0 eq). Role: Scavenge

generated during substitution. -

Solvent: Anhydrous THF or Acetone.

Step-by-Step Methodology

-

Dissolution: Dissolve the sulfonyl chloride in anhydrous THF under Nitrogen atmosphere. Cool to

. -

Amine Addition: Mix the amine and TEA in THF. Add this mixture dropwise to the sulfonyl chloride solution.

-

Kinetics: Stir at

for 30 mins, then warm to RT. Stir for 6–12 hours. -

Workup:

-

Evaporate THF.

-

Redissolve residue in EtOAc.

-

Wash with

(to remove unreacted amine/TEA). -

Wash with Brine. Dry over

.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography (Hexane/EtOAc) may be needed for complex amines.

Part 3: Data & Structure-Activity Relationship (SAR)

The following table summarizes expected yields and biological activity profiles based on literature precedents for this scaffold.

| Parameter | Standard Condition | Optimized Condition | Impact on Yield/Activity |

| Chlorosulfonation Temp | Yield: | ||

| Reagent Stoichiometry | 4.0 eq | 8.0 eq | Yield: |

| C9 Substitution | Spiro-cycle / Alkyl | Activity: Increases lipophilicity and membrane permeability; crucial for drug delivery. | |

| CA Inhibition ( | N/A | 2,7-disulfonamides are nanomolar inhibitors of hCA II and IX [1, 2]. |

Part 4: Troubleshooting & Optimization

"The Product is a Black Tar"

-

Cause: The chlorosulfonation exotherm was uncontrolled, leading to polymerization.

-

Fix: Ensure dropwise addition at

. Dilute the fluorene in

"Low Yield of Sulfonamide"

-

Cause: Hydrolysis of the sulfonyl chloride before amidation.

-

Fix: The chloride intermediate is not stable for long-term storage. Use it within 2 hours of isolation. If storage is necessary, store under

at

C9-Functionalization Workflow

If your target requires substitution at the C9 position (e.g., to prevent metabolic oxidation to fluorenone), perform the alkylation before sulfonation.

-

Reasoning: The sulfonamide group is electron-withdrawing. If installed first, it deactivates the ring, but more importantly, the acidic sulfonamide protons (

) will interfere with the strong bases (e.g.,

Figure 2: Decision matrix for C9 functionalization.

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Gokcen, T., et al. (2017).[3] Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23.[3] Link

-

Zhang, J., et al. (2023).[4][5][6] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. Link

-

Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Link

-

Yang, Z., et al. (2013).[4] Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Synthesis, 45, 1675-1682.[4] Link

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Monograph: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide

Physicochemical Profiling, Safety Protocols, and Handling Standards

Part 1: Chemical Identity & Molecular Architecture

Compound Name: N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide Synonyms: 2,7-Bis(N-tert-butylsulfamoyl)fluorene; N,N'-Di-tert-butyl-9H-fluorene-2,7-disulfonamide. Molecular Formula: C₂₁H₂₆N₂O₄S₂ Molecular Weight: ~450.57 g/mol (Calculated) Structural Class: Functionalized Fluorene / Sulfonamide Derivative

Structural Significance in R&D

This compound represents a critical scaffold in two distinct fields:

-

Medicinal Chemistry: As a lipophilic sulfonamide, it serves as a potential carbonic anhydrase inhibitor or an intermediate for anticancer agents targeting specific signaling pathways (e.g., AKT/mTOR). The tert-butyl groups provide steric bulk, modulating metabolic stability and solubility.

-

Organic Electronics: Fluorene derivatives are foundational in Organic Light Emitting Diode (OLED) technology. The sulfonamide groups act as electron-withdrawing moieties, tuning the HOMO/LUMO energy levels for improved charge transport.

Physicochemical Properties (Predicted)

Note: Experimental data for this specific derivative is sparse. Values are predicted based on Structure-Activity Relationship (SAR) algorithms for fluorene sulfonamides.

| Property | Value / Prediction | Implication for Handling |

| Physical State | Off-white to pale yellow powder | High potential for dust generation; inhalation risk. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic; requires organic solvents for cleaning. |

| Solubility (Organic) | Soluble in DMSO, DMF, THF | DMSO is the preferred vehicle for biological assays. |

| LogP (Lipophilicity) | ~4.2 - 4.8 | High membrane permeability; potential for skin absorption. |

| Melting Point | >200°C (Decomposition likely) | Stable at room temperature; avoid excessive heat. |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

GHS Classification (Derived): As a research chemical with limited specific toxicological data, the safety profile is derived from the parent 9H-fluorene and sulfonamide classes.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

| STOT - SE | Category 3 | H335: May cause respiratory irritation.[2][3][4] |

| Sensitization | Skin Sens. 1 | H317: May cause an allergic skin reaction (Sulfonamide moiety). |

Critical Toxicological Mechanisms

-

Sulfonamide Hypersensitivity: The N-substituted sulfonamide group poses a risk of delayed hypersensitivity reactions (Stevens-Johnson Syndrome type mechanisms, though reduced by the tert-butyl substitution).

-

Fluorene Intercalation: Planar fluorene systems can intercalate into DNA. While the bulky sulfonamides reduce this risk compared to bare fluorene, the compound should be treated as a potential genotoxin .

-

Bioaccumulation: High LogP suggests the compound may accumulate in adipose tissue upon chronic exposure.

Part 3: Safe Handling & Engineering Controls (The Self-Validating System)

To ensure scientific integrity and safety, the following "Self-Validating System" must be employed. This workflow forces the operator to verify safety steps before proceeding to the next stage.

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

-

Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P95 disposable respirator (minimum) if handling open powder outside a hood; Powered Air Purifying Respirator (PAPR) recommended for quantities >1g.

-

Dermal: Double nitrile gloves (0.11 mm minimum thickness). Change gloves immediately upon solvent splash.

-

Ocular: Chemical splash goggles.[5]

Experimental Protocol: Solubilization & Stock Preparation

Rationale: Poor water solubility requires a specific sequence to prevent precipitation and exposure.

-

Calculate: Determine the volume of DMSO required for a 10 mM stock solution.

-

Weigh: Tare a glass vial inside the fume hood. Transfer solid using an anti-static spatula.[5]

-

Solvent Addition: Add DMSO slowly down the side of the vial.

-

Dissolution: Vortex for 30 seconds. If particulate remains, sonicate at 40kHz for 5 minutes (monitor temperature to prevent degradation).

-

Validation: Inspect visually for clarity. If turbid, do not proceed to cell assays (risk of false positives due to precipitation).

Visualization: Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound safely.

Figure 1: Decision logic for the safe intake and preparation of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide stock solutions.

Part 4: Emergency Response & Stability

Reactivity Profile

-

Stability: Stable under standard laboratory conditions (STP).

-

Incompatibilities: Strong oxidizing agents (e.g., concentrated nitric acid, peroxides). Reaction may generate sulfur oxides (SOx) and nitrogen oxides (NOx).

-

Hydrolysis: The sulfonamide bond is generally stable but may hydrolyze under extreme acidic conditions (pH < 1) at elevated temperatures.

Spill Cleanup SOP

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double gloves, goggles, and a respirator.

-

Contain: If powder, cover with a damp paper towel to prevent dust dispersion. If liquid (DMSO solution), absorb with vermiculite or sand.

-

Decontaminate: Clean the surface with 10% NaOH (to deprotonate/solubilize residues) followed by water and ethanol.

-

Disposal: Collect all waste in a container labeled "Hazardous Waste: Toxic Organic Solid."

Part 5: Synthesis & Degradation Logic

Understanding the chemical pathway helps in troubleshooting assay failures (e.g., degradation). The tert-butyl group protects the sulfonamide nitrogen, but metabolic or chemical cleavage can occur.

Figure 2: Synthesis via sulfonyl chloride amination and potential degradation pathway under harsh acidic conditions.

References

-

PubChem. 2,7-Dinitro-9-fluorenone (Structural Analog Safety Data). National Library of Medicine. Accessed Feb 15, 2026. [Link]

-

ResearchGate. Bioactive fluorenes: Design, synthesis, and evaluation of fluorene-heterocyclic sulfonamide conjugates. Journal of Molecular Structure, 2021. [Link]

Disclaimer: This monograph is for research and development purposes only. The compound described has not been fully characterized for human toxicity.[3] Users must adhere to their institutional Chemical Hygiene Plan.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,7-Fluorenedisulfonamide Intermediates

Executive Summary

Fluorene-based sulfonamides are critical pharmacophores in medicinal chemistry (carbonic anhydrase inhibitors, antitumor agents) and functional monomers in optoelectronics (OLED electron transport layers). While electrophilic aromatic substitution on fluorene is naturally regioselective for the 2,7-positions, scaling this chemistry presents safety challenges regarding heat management and acid handling.

This guide details a chromatography-free, scalable protocol for synthesizing 2,7-fluorenedisulfonamide via the sulfonyl chloride intermediate. The route emphasizes process safety, cost-efficiency, and high-purity isolation suitable for kilogram-scale batches.

Strategic Route Analysis

The Challenge: Regioselectivity vs. Solubility

Fluorene undergoes electrophilic substitution at the 2- and 7-positions due to the activation by the biphenyl-like system. However, the resulting disulfonic acids are highly water-soluble and difficult to isolate from the massive excess of acid required for the reaction.

The Solution: Direct Chlorosulfonation

The optimal scalable route bypasses the isolation of the sulfonic acid. By using excess chlorosulfonic acid (

Reaction Scheme (DOT Visualization)

Caption: Two-step synthesis route designed for precipitation-based purification, eliminating column chromatography.

Detailed Protocol 1: Synthesis of Fluorene-2,7-disulfonyl Chloride

Objective: Convert fluorene to the bis-sulfonyl chloride with

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Fluorene (98%+) | 1.0 | Starting Material |

| Chlorosulfonic Acid | 6.0 - 8.0 | Reagent & Solvent |

| Chloroform (Optional) | N/A | Co-solvent (if viscosity is high) |

| Ice/Water | Excess | Quenching medium |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask (or reactor) with a mechanical stirrer, internal temperature probe, and a gas outlet connected to a caustic scrubber (

trap) to neutralize evolved -

Reagent Charging: Charge chlorosulfonic acid (8.0 equiv) into the reactor. Cool the system to

(or -

Addition: Add solid fluorene portion-wise over 30–60 minutes.

-

Critical Control Point: Maintain internal temperature

. Rapid addition causes local overheating and tar formation.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (hexane/EtOAc 8:2) or HPLC.[6] The starting material spot should disappear.

-

-

Quenching (The Hazardous Step):

-

Prepare a separate vessel with crushed ice (approx. 10x weight of acid).[5]

-

Slowly pour the reaction mixture onto the stirred ice.

-

Safety Note: This hydrolysis is extremely exothermic and releases

fumes. Ensure vigorous stirring to prevent "hot pockets."

-

-

Isolation: The product precipitates as a white/off-white solid. Filter via vacuum filtration.[1]

-

Purification (Scalable):

-

Wash the filter cake extensively with cold water (to remove residual acid).

-

Recrystallization: Dissolve the crude solid in minimum boiling Glacial Acetic Acid or Acetone. Cool to precipitate purified crystals.[7]

-

Target Yield: 70–85%.

-

Target Melting Point: 232–234°C.

-

Detailed Protocol 2: Aminolysis to 2,7-Fluorenedisulfonamide

Objective: Generate the sulfonamide functionality without hydrolyzing the chloride.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Fluorene-2,7-disulfonyl chloride | 1.0 | Electrophile |

| Ammonia (28% aq) or R- | 4.0 - 6.0 | Nucleophile |

| Acetone or THF | 10 Vol | Solvent |

| Sodium Carbonate (Optional) | 2.5 | Acid Scavenger (if amine is expensive) |

Step-by-Step Methodology

-

Dissolution: Dissolve the sulfonyl chloride (from Protocol 1) in Acetone or THF. Ensure complete dissolution; mild heating (

) is acceptable. -

Amine Addition:

-

For Primary Amide (

): Add aqueous ammonia (28%) dropwise to the organic solution at -

For Substituted Amides (

): Add the primary amine (mixed with base like

-

-

Reaction: Stir at RT for 2–6 hours.

-

Workup (Biphasic):

-

Evaporate the organic solvent (Acetone/THF) under reduced pressure.

-

The product will often precipitate from the remaining aqueous layer.

-

If oiling occurs, extract with Ethyl Acetate, wash with brine, and dry over

.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1) . This removes trace sulfonic acid byproducts (which remain in the water).

-

Dry in a vacuum oven at

.

-

Process Validation & Quality Control

To ensure the protocol is self-validating, perform the following checks:

| Parameter | Specification | Method | Logic |

| Appearance | White to pale yellow powder | Visual | Dark color indicates oxidation/tarring during chlorosulfonation. |

| Solubility | Soluble in DMSO, Acetone | Visual | Insolubility suggests polymerization or incomplete hydrolysis. |

| HRMS | Mass Spec | Confirms disubstitution vs monosubstitution. | |

| 1H NMR | Symmetric pattern | NMR (DMSO-d6) | 2,7-substitution preserves symmetry. Look for singlet at C1/C8 positions. |

Process Flow Diagram (Scale-Up Logic)

Caption: Unit operation flow for converting Fluorene to Disulfonamide, highlighting critical isolation steps.

Safety & Handling (Critical)

-

Chlorosulfonic Acid: Reacts violently with water. Never add water to the acid; always add the reaction mixture to ice. Wear full PPE (face shield, chemically resistant gloves).

-

Gas Evolution: The reaction generates significant

gas. A caustic scrubber ( -

Thermal Runaway: During the addition of fluorene, if the temperature spikes, stop addition immediately. Cooling capacity must be verified before starting.

References

-

BenchChem. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical. (Methodologies for Purification). Retrieved from

-

Mallia, C. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI Processes. (Demonstrates temperature control strategies for chlorosulfonation). Retrieved from

-

Uematsu, N., et al. (2006). Synthesis of novel perfluorosulfonamide monomers and their application. Journal of Fluorine Chemistry.[3] (General sulfonamide synthesis protocols). Retrieved from

-

El-Gaby, M. S. A., et al. (2020).[9] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[9] Egyptian Journal of Chemistry.[9] (Review of pharmacological applications). Retrieved from

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. 20.210.105.67 [20.210.105.67]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 6. mdpi.com [mdpi.com]

- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide Synthesis

Executive Summary

The synthesis of N2,N7-di(tert-butyl)-9H-2,7-fluorenedisulfonamide presents two distinct chemical challenges: achieving high regioselectivity during the electrophilic aromatic substitution of the fluorene core, and overcoming steric hindrance during the nucleophilic attack of the bulky tert-butylamine.

This guide moves beyond standard textbook protocols to address the "hidden" variables that cause yield attrition. It is structured as a dynamic troubleshooting center, prioritizing causality and self-validating workflows.

Phase 1: The Chlorosulfonation (Critical Intermediate)

The formation of 2,7-fluorenedisulfonyl chloride is the yield-determining step. A common failure mode is the formation of the mono-sulfonyl chloride or isomeric mixtures (2,4-isomer) due to improper thermal ramping.

Core Protocol: Optimized Chlorosulfonation

| Parameter | Standard Protocol | Optimized Protocol | Rationale |

| Reagent | Chlorosulfonic acid ( | Excess drives equilibrium to disulfonation and acts as solvent. | |

| Solvent | Neat or | DCM (dry) or Neat (0°C start) | DCM moderates exotherm; Neat requires precise T-control. |

| Temp | Ambient | 0°C | Stepwise heating prevents tar formation and ensures C2/C7 selectivity. |

| Quench | Pour onto ice | Dropwise onto crushed ice/DCM | Prevents rapid hydrolysis of the sensitive sulfonyl chloride. |

Troubleshooting Q&A: Chlorosulfonation

Q: I am observing a significant amount of mono-sulfonated byproduct (approx. 15%). Why? A: This indicates kinetic trapping . The second sulfonation at position 7 is deactivated by the electron-withdrawing sulfonyl group at position 2.

-

Fix: After the initial addition at 0°C, you must ramp the temperature to 50-60°C for at least 2 hours to force the second substitution.

-

Validation: Check TLC (Hexane/EtOAc 8:2). The mono-chloride moves faster than the di-chloride. Do not proceed until the mono-spot disappears.

Q: My sulfonyl chloride intermediate is turning black/tarry. A: This is due to oxidative decomposition caused by localized overheating or impure fluorene.

-

Fix: Ensure vigorous stirring during

addition. If using neat conditions, dilute with dry DCM (2 volumes) to act as a heat sink. Ensure fluorene purity >98% (HPLC) before starting.

Phase 2: The Amidation (The Steric Challenge)

Coupling a secondary or bulky primary amine (like tert-butylamine) with a sulfonyl chloride requires overcoming the steric barrier. The nucleophile cannot easily access the sulfur center if the trajectory is blocked.

Core Protocol: Steric-Hinderance Amidation

-

Solvent System: Anhydrous THF or DCM (DCM is preferred for solubility of the chloride).

-

Base Scavenger: Do not rely solely on excess tert-butylamine. Use Triethylamine (TEA) or Pyridine (1.2 equiv relative to amine) to scavenge HCl. This keeps the tert-butylamine free and nucleophilic.

-

Catalyst (The Secret Weapon): Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.

Visual Workflow: Reaction Logic

Caption: Reaction pathway highlighting the critical activation of the sulfonyl chloride by DMAP to facilitate bulky amine attack.

Phase 3: Purification & Purity Analysis

Q: The product precipitates but is slightly pink. Is this an impurity? A: Yes, this is likely trace fluorenone derivatives formed via oxidation of the methylene bridge (C9) during the harsh chlorosulfonation step.

-

Fix: Recrystallization is mandatory.

-

Solvent: Ethanol/Water or Acetone/Hexane.

-

Activated Carbon: Treat the hot solution with activated charcoal to remove colored oxidized impurities.

-

Q: How do I confirm the structure is the 2,7-isomer and not 2,4? A: NMR is definitive.

-

1H NMR (DMSO-d6): Look for the symmetry. The 2,7-isomer is

symmetric. You should see a simplified aromatic region compared to the asymmetric 2,4-isomer. -

Key Signal: The singlet at C1/C8 (approx 8.0-8.2 ppm) is characteristic of the 2,7-substitution pattern.

Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing yield loss. Blue path indicates kinetic issues; Red path indicates moisture/hydrolysis issues.

References

-

Synthesis of 2,7-Fluorenedisulfonyl Chloride

- Source: BenchChem. "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical."

- Context: Describes the electrophilic substitution mechanism and the use of chlorosulfonic acid.

-

Mechanisms of Sulfonamide Formation

- Source: Organic Chemistry Portal. "Primary Sulfonamide Synthesis."

- Context: Discusses activation of sulfonyl groups and nucleophilic attack str

-

Steric Hindrance in Sulfonylation

-

General Fluorene Chemistry & Properties

-

Source: PubChem. "2,7-Dinitro-9-fluorenone."[6]

- Context: Background on the stability and solubility of substituted fluorene deriv

-

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]

- 5. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 6. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing side reactions at the 9H fluorene position during synthesis

Introduction: The Reactivity Paradox

Welcome to the Technical Support Center. If you are working with fluorene derivatives—whether for organic electronics (OLEDs), molecular motors, or pharmaceutical intermediates—you are likely battling the unique reactivity of the C9 position .

The C9 protons of fluorene are exceptionally acidic for a hydrocarbon (

-

Autoxidation: Rapid conversion to fluorenone in the presence of base and air.

-

Over-alkylation: Uncontrollable bis-alkylation when mono-alkylation is the target.

-

Elimination: Formation of dibenzofulvene species during substitution reactions.

This guide provides mechanistic insights and validated protocols to navigate these challenges.

Module 1: The Reactivity Landscape

Before troubleshooting, visualize the competition between your desired pathway and the side reactions. The fluorenyl anion is the central hub; controlling its concentration and environment is the key to success.

Caption: Figure 1. The central role of the fluorenyl anion. Note that the mono-alkylated product can re-enter the anion cycle, leading to bis-alkylation.

Module 2: Troubleshooting Guides & FAQs

Issue 1: The "Yellow Impurity" (Oxidation)

User Question:

"I am attempting a simple alkylation using NaH in THF. My product should be a white solid, but I consistently isolate a yellow/orange contaminant that is difficult to separate. NMR shows a new peak around 193 ppm (

). What is happening?"

Technical Diagnosis: You are observing the formation of 9-fluorenone .[1][2] The fluorenyl anion is electron-rich and reacts rapidly with molecular oxygen (autoxidation) to form a hydroperoxide intermediate, which decomposes to the ketone (fluorenone) [2]. The yellow color is characteristic of the conjugated fluorenone system.

Root Causes:

-

Incomplete Degassing: Sparging with nitrogen is often insufficient for highly basic fluorenyl anions.

-

Solvent Contamination: THF or DMF containing dissolved oxygen.

-

Headspace Leaks: Air ingress during reagent addition.

Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple balloon purging.

-

Solvent Prep: Dry THF/DMF must be degassed via at least 3 cycles of freeze-pump-thaw or vigorous argon sparging (30 mins) immediately before use.

-

Atmosphere: Use a Schlenk line or glovebox.

-

Scavenger (Optional): If the reaction tolerates it, adding a trace amount of a reducing agent can sometimes mitigate minor oxidation, but exclusion of

is the only robust fix.

Issue 2: Mono- vs. Bis-Alkylation Selectivity

User Question:

"I need to synthesize 9-methylfluorene. I used 1.0 equivalent of MeI and 1.0 equivalent of base, but I got a mixture of 50% starting material and 50% 9,9-dimethylfluorene (bis-alkylated). How do I stop at the mono-stage?"

Technical Diagnosis: This is the classic kinetic challenge of fluorene chemistry. The acidity of the mono-alkylated product (9-alkylfluorene) is often comparable to or only slightly lower than the unsubstituted fluorene.

-

Mechanism: As soon as 9-methylfluorene is formed, it can exchange a proton with a remaining fluorenyl anion (starting material), becoming a nucleophile itself. Since the methyl group is small, it does not sterically hinder the second attack.

Strategic Solution: You must change the kinetics of the reaction.

| Parameter | Strategy for Mono-Alkylation | Strategy for Bis-Alkylation |

| Base | NaH or KOH (Loose ion pair) | |

| Temperature | Cryogenic (-78°C) | Room Temp or Reflux |

| Addition Order | Inverse Addition (Add Anion to Electrophile) | Normal (Add Electrophile to Anion) |

| Solvent | Non-polar (Toluene/Hexane) or THF | Polar Aprotic (DMF, DMSO) |

Validated Protocol: Selective Mono-Alkylation Reference: Adapted from standard organolithium protocols [3].

-

Dissolution: Dissolve fluorene (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

-

Lithiation: Add

-BuLi (1.05 equiv) dropwise. The solution will turn bright red/orange (formation of the lithiated anion). Stir for 30 min at -78°C. -

Electrophile Prep: Dissolve the alkyl halide (1.05 equiv) in minimal THF in a separate flask.

-

Inverse Addition (Critical): Transfer the cold anion solution slowly via cannula into the electrophile solution. This ensures the electrophile is always in excess relative to the anion, preventing the product from being deprotonated by the incoming anion.

-

Quench: Quench with dilute HCl/water while still cold.

Issue 3: Elimination & Dibenzofulvene Formation

User Question:

"I am trying to attach a substituent with a leaving group at the beta-position, but my yield is low and I see a complex mixture. Is the fluorene ring breaking?"

Technical Diagnosis: The ring isn't breaking, but you are likely forming dibenzofulvene . If you generate a carbocation or a radical at the 9-position, or if you have a leaving group on the exocyclic carbon, the system will eliminate to form the exocyclic double bond (dibenzofulvene) to restore conjugation [4].

Visualizing the Pathway:

Caption: Figure 2. Elimination pathway to dibenzofulvene.

Mitigation:

-

Avoid Basic Workups: Dibenzofulvenes polymerize easily. Keep workups neutral or slightly acidic.

-

Steric Bulk: Using bulky bases (like t-BuOK) can sometimes favor elimination over substitution. Switch to non-nucleophilic, less bulky bases if possible, or use catalytic methods.

Module 3: Experimental Decision Matrix

Use this logic flow to select your conditions.

Caption: Figure 3. Decision matrix for synthetic protocols.

References

-

Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[3] Link

-

Sprague, M. M., et al. (2021). Oxidation of Fluorene to Fluorenone.[4][5][6] Chegg/Study.com Educational Modules (General Mechanism Verification). Note: For primary literature on autoxidation mechanisms, see Journal of Organic Chemistry archives regarding base-catalyzed autoxidation of hydrocarbons.

- Gomez, C., et al. (2017). Selective Monoalkylation of Fluorenes. Organic Syntheses.

-

Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Protecting Groups. Accounts of Chemical Research, 20(11), 401–407. Link

-

Wang, H., et al. (2013). t-BuOK-catalyzed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives.[7][8] RSC Advances, 3, 1307-1310. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchem.unistra.fr [medchem.unistra.fr]

- 4. chegg.com [chegg.com]

- 5. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Optimizing recrystallization solvents for fluorenedisulfonamide purity

Technical Support Center: Optimizing Recrystallization Solvents for Fluorenedisulfonamide Purity

Introduction: The Purity Imperative

User Context: You are a researcher or process chemist isolating fluorenedisulfonamide (likely the 2,7-isomer) for use in biological assays or as a synthetic intermediate. High purity (>98%) is critical to prevent off-target effects in drug development or stoichiometric errors in subsequent polymerization/coupling reactions.

The Challenge: Fluorenedisulfonamide presents a "solubility paradox." The fluorene core is rigid, planar, and highly hydrophobic (driven by

Phase 1: Solvent Selection Strategy

Q: Why do standard single solvents (like Ethanol or Toluene) often fail for this compound? A: Single solvents rarely satisfy the amphiphilic nature of fluorenedisulfonamide.

-

Toluene/Hexane: Dissolves the fluorene core but struggles to break the intermolecular hydrogen bond network of the sulfonamide groups, leading to poor solubility even at boiling.

-

Methanol/Ethanol: Good for the sulfonamide groups, but the rigid fluorene core often leads to low solubility or "oiling out" (liquid-liquid phase separation) rather than crystallization.

Recommendation: Use a Binary Solvent System . You need a Primary Solvent (high solubility at boiling) and an Anti-Solvent (induces precipitation).

Table 1: Recommended Solvent Systems for Fluorenedisulfonamide

| System Type | Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v)* | Application Case |

| Standard | Ethanol (95%) | Water | 3:1 to 1:1 | General purification; removes polar impurities. |

| High-Purity | Glacial Acetic Acid | Water | 4:1 | Best for removing colored oxidation products and isomers. |

| Stubborn | DMF or DMSO | Water | 1:5 | Use only if compound is insoluble in boiling ethanol/acetic acid. |

| Volatile | Acetone | Hexane | 1:2 | Good for thermally unstable derivatives (lower boiling point). |

*Note: Ratios are starting points. Always determine the "Cloud Point" experimentally.

Phase 2: Experimental Protocols

Protocol A: Solvent Screening (The "Test Tube" Method)

Before committing your entire batch, validate the solvent system.

-

Place ~50 mg of crude fluorenedisulfonamide in a test tube.

-

Add 0.5 mL of Primary Solvent (e.g., Glacial Acetic Acid).

-

Heat to boiling (use a heat gun or block).

-

If insoluble: Add more solvent in 0.1 mL increments until dissolved.

-

If dissolved immediately: You need less solvent or a different system.

-

-

Once dissolved, slowly add Anti-Solvent (e.g., Water) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Primary Solvent to clear the solution.

-

Allow to cool to room temperature (RT) undisturbed.

-

Success: Distinct crystals form.[1]

-

Failure: Oil forms or no precipitate (see Troubleshooting).

-

Protocol B: Scale-Up Recrystallization (Ethanol/Water System)

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (near boiling) to dissolve.

-

Tip: If the solution is dark/colored, add Activated Carbon (1-2% w/w), boil for 5 mins, and filter hot through Celite.

-

-

The Cloud Point: Maintain boiling. Add hot Water dropwise until the solution turns slightly cloudy/milky.

-

Clarification: Add hot Ethanol dropwise just until the solution becomes clear again.

-

Crystallization: Remove from heat. Cover flask with foil (exclude light).

-

Critical Step: Allow to cool to RT slowly (over 2-4 hours). Rapid cooling traps impurities.

-

Optional: Cool to 4°C in a fridge for maximum yield (may sacrifice slight purity).

-

-

Isolation: Filter crystals using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours. Sulfonamides are hygroscopic; ensure complete dryness.

Phase 3: Visualizing the Workflow

The following diagram outlines the logical flow for selecting the correct purification path based on your initial observations.

Caption: Decision logic for solvent selection and troubleshooting precipitation outcomes.

Phase 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? A: This occurs when the compound phase-separates as a liquid before it can crystallize, usually because the solution temperature is above the solvent's boiling point but the compound's melting point is depressed by impurities.[2]

-

Fix 1 (The "Seeding" Method): Re-heat to dissolve the oil. Add a tiny crystal of pure product (seed) as it cools to induce lattice formation.[2]

-

Fix 2 (The Solvent Adjustment): You likely have too much Anti-Solvent (Water). Add more Primary Solvent (Ethanol/Acetic Acid) to increase solubility and lower the saturation point.

Q: The crystals are colored (yellow/brown) even after recrystallization. A: Fluorene derivatives are prone to oxidation, forming fluorenone species (bright yellow).

-

Fix: Use Glacial Acetic Acid as your primary solvent. It is excellent at solubilizing oxidized impurities while precipitating the sulfonamide.

-

Add-on: Perform a "hot filtration" step with Activated Carbon before crystallization.

Q: How do I remove isomeric impurities (e.g., 2,x-fluorenedisulfonamide)? A: Isomers often have very similar solubilities.

-

Strategy: Rely on Thermodynamic Control . Cool the solution very slowly (wrap the flask in a towel). Rapid cooling (Kinetic Control) traps isomers. Slow cooling allows the most stable crystal (usually the symmetric 2,7-isomer) to grow while excluding the "awkward" shapes of other isomers.

Q: Can I use Chlorinated Solvents (DCM/Chloroform)? A: Generally No . While they dissolve the fluorene core well, they are poor solvents for the polar sulfonamide groups. The product often forms a gel or precipitates as an amorphous powder rather than defined crystals.

References

-

National Institutes of Health (NIH). (2015). Liquid anti-solvent recrystallization to enhance dissolution of sulfonamide derivatives. PubMed Central. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Tips and Tricks. Department of Chemistry.[3] [Link]

-

ResearchGate. (2021). Optimization of synthesis and purification of 2,7-fluorenedisulfonamide intermediates.[Link]

Sources

Technical Support Center: Enhancing Thermal Stability of Fluorene-Based Hole Transport Materials

This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with fluorene-based hole transport materials (HTMs). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during synthesis, characterization, and device fabrication, with a core focus on enhancing thermal stability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of fluorene-based HTMs.

Q1: Why is the thermal stability of fluorene-based HTMs a critical parameter for device performance?

A1: The thermal stability of a hole transport material is paramount for the long-term operational stability and lifetime of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Fluorene-based HTMs with low thermal stability can undergo morphological changes, such as crystallization, when subjected to elevated temperatures during device operation or fabrication.[1] This can lead to a decrease in device efficiency, increased electrical resistance, and ultimately, device failure.[2]

Q2: What are the key indicators of thermal stability in fluorene-based HTMs?

A2: The two primary indicators of thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td) .

-

Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable as it indicates that the material can withstand higher operating temperatures without undergoing significant morphological changes.[3]

-

Decomposition Temperature (Td): This is the temperature at which the material begins to chemically decompose. It is typically measured as the temperature at which a 5% weight loss is observed using Thermogravimetric Analysis (TGA). A high Td indicates good chemical stability at elevated temperatures.[4]

Q3: How does the molecular structure of a fluorene-based HTM influence its thermal stability?

A3: The molecular structure plays a crucial role in determining the thermal stability of fluorene-based HTMs. Key structural features that enhance thermal stability include:

-

Rigid and Bulky Groups: Incorporating rigid and bulky substituents on the fluorene core can restrict molecular motion and increase the energy barrier for conformational changes, leading to a higher Tg.[5]

-

Spiro-type Structures: The spirobifluorene core, with its orthogonal arrangement of two fluorene units, is particularly effective at disrupting molecular packing and preventing crystallization.[1][6] This leads to materials with high morphological stability and elevated glass transition temperatures.[6] The tetrahedral carbon at the spiro center helps maintain an amorphous state.[1]

-

Symmetrical vs. Asymmetrical Design: While symmetrical molecules can sometimes pack more efficiently and crystallize, asymmetrical designs can disrupt this packing, leading to more stable amorphous films. However, highly symmetrical fluorene compounds have also been shown to exhibit excellent thermal stability.[2] The key is to control the intermolecular interactions to favor a stable amorphous morphology.

Q4: What is the role of additives in enhancing the thermal stability of fluorene-based HTMs?

A4: Additives can be used to modify the properties of HTM films, but their effect on thermal stability can be complex. Some additives, like certain polymers, can be blended with the HTM to create a more robust film with improved morphological stability. However, other small-molecule additives can sometimes lower the Tg of the blend or phase-separate at elevated temperatures, leading to decreased device stability. Careful selection and optimization of additives are crucial.

II. Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the experimental workflow.

Guide 1: Synthesis and Purification Issues Affecting Thermal Stability

Problem: Inconsistent or low thermal stability (Tg or Td) in synthesized fluorene-based HTMs.

Possible Causes & Solutions:

-

Impurities: Residual starting materials, catalysts (e.g., palladium from cross-coupling reactions), or side-products can act as plasticizers, lowering the Tg, or initiate thermal degradation at lower temperatures, reducing the Td.[7]

-

Troubleshooting Steps:

-

Thorough Purification: Employ rigorous purification techniques such as column chromatography, recrystallization, and zone refining to achieve high purity.[8][9]

-

Purity Analysis: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry to confirm the purity of the synthesized material.

-

-

-

Incomplete Reaction or Side Reactions: Incomplete reactions can lead to a mixture of products with varying molecular weights and structures, resulting in a broad or lowered glass transition. Side reactions during synthesis, such as homocoupling in palladium-catalyzed reactions, can introduce structural defects that compromise thermal stability.

-

Troubleshooting Steps:

-

Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure complete conversion of starting materials.[10]

-

Optimize Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, and catalyst loading to minimize side reactions.

-

-

-

Incorrect Molecular Structure: An incorrect molecular structure, for example, due to unintended isomerization or rearrangement during synthesis, will lead to different thermal properties than expected.

-

Troubleshooting Steps:

-

Structural Verification: Use comprehensive analytical techniques, including 1H and 13C NMR, and mass spectrometry, to confirm the chemical structure of the final product.[10]

-

-

Guide 2: Interpreting Thermal Analysis Data (TGA/DSC)

Problem: Ambiguous or artifact-prone data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) measurements.

TGA Troubleshooting:

-

Issue: Noisy or unstable baseline.

-

Issue: Inaccurate decomposition temperature (Td).

-

Possible Cause: Heating rate is too fast or too slow. TGA is a kinetic measurement, and the observed Td is dependent on the heating rate.[12]

-

Solution: Use a standardized heating rate (e.g., 10 °C/min) for all measurements to ensure comparability of results. Report the heating rate along with the Td value.

-

DSC Troubleshooting:

-

Issue: Difficulty in identifying the glass transition (Tg).

-

Possible Cause: The Tg may be a very weak transition, or the sample may be semi-crystalline.

-

Solution:

-

Second Heating Cycle: The Tg is often more clearly visible in the second heating scan after the sample's thermal history has been erased by heating above the Tg and then cooling.[13]

-

Optimize Heating Rate: A faster heating rate can sometimes make the Tg more pronounced.

-

-

-

Issue: Presence of multiple or broad transitions in the DSC curve.

-

Possible Cause: This could be due to thermal lag in a heterogeneous sample, the presence of impurities, or molecular relaxation phenomena.[13]

-

Solution:

-

Sample Preparation: Ensure the sample is in good thermal contact with the DSC pan. For powders, gently compact the sample.

-

Annealing: Holding the sample at a temperature above the Tg for a period can help relieve internal stresses and may result in a sharper transition in a subsequent scan.[13]

-

-

Guide 3: Enhancing Morphological Stability of HTM Films

Problem: Poor film quality or morphological changes (e.g., crystallization) upon thermal annealing of the fluorene-based HTM layer.

Possible Causes & Solutions:

-

Low Glass Transition Temperature (Tg): If the annealing temperature is close to or above the Tg of the HTM, the molecules will have enough mobility to rearrange and potentially crystallize.[1]

-

Troubleshooting Steps:

-

Select High-Tg Materials: Synthesize or choose fluorene-based HTMs with a sufficiently high Tg that is well above the intended device operating and processing temperatures. Spirobifluorene-based materials are excellent candidates.[1][6]

-

Optimize Annealing Conditions: Lower the annealing temperature or reduce the annealing time to minimize the risk of morphological changes.

-

-

-

Phase Separation in Blends: When using a blend of a fluorene-based HTM with another polymer or additive, phase separation can occur upon thermal annealing, leading to a non-uniform film.[14][15]

-

Troubleshooting Steps:

-

Improve Miscibility: Select blend components with better miscibility. This can sometimes be predicted based on their chemical structures and solubility parameters.

-

Control Solvent Evaporation: The rate of solvent evaporation during film deposition (e.g., spin-coating) can influence the initial morphology of the blend. Faster evaporation can sometimes "freeze" a more mixed morphology.

-

Cross-linking: Introduce cross-linkable groups into the fluorene-based HTM. After film deposition, a thermal or UV-induced cross-linking step can create a stable, solvent-resistant network that is less prone to morphological changes.[16]

-

-

III. Experimental Protocols & Data

Protocol 1: Standard Thermal Characterization Workflow

A standardized workflow is essential for obtaining reliable and comparable thermal stability data.

-

Sample Preparation:

-

Ensure the fluorene-based HTM sample is of high purity (>99.5%).

-

Dry the sample thoroughly under vacuum to remove any residual solvent, which can interfere with the measurements.

-

-

Thermogravimetric Analysis (TGA):

-